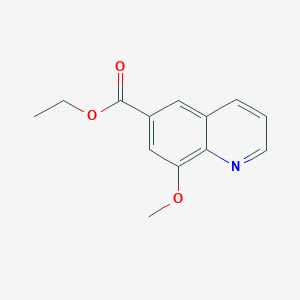

Ethyl 8-methoxyquinoline-6-carboxylate

Description

Significance of Quinoline (B57606) Core in Organic Synthesis and Medicinal Chemistry

The quinoline nucleus is a recurring motif in a multitude of biologically active compounds and functional materials. Its presence is central to the therapeutic efficacy of numerous established drugs, including antimalarials, antibacterials, and anticancer agents. researchgate.netarabjchem.org The nitrogen atom within the heterocyclic ring system imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system allows for diverse substitution patterns, enabling the fine-tuning of a molecule's steric and electronic properties. arabjchem.org This inherent versatility has established the quinoline scaffold as a critical building block in the design and synthesis of novel therapeutic agents and functional organic materials. researchgate.nettandfonline.com

The development of synthetic methodologies to construct and functionalize the quinoline core has been a long-standing area of research. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in accessing a wide range of quinoline derivatives. researchgate.net More contemporary approaches, often involving metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolbox, allowing for the introduction of a wide variety of substituents onto the quinoline framework. researchgate.net

In medicinal chemistry, the quinoline core is often decorated with various functional groups to modulate its biological activity. The strategic placement of substituents can influence a compound's solubility, metabolic stability, and interaction with biological targets. nih.gov For instance, the introduction of a methoxy (B1213986) group, as seen in 8-methoxyquinoline (B1362559), can enhance solubility and has been associated with antimicrobial and anti-inflammatory properties. chemimpex.comresearchgate.net

Overview of Ester-Functionalized Quinoline Derivatives in Academic Studies

The incorporation of an ester functional group, such as an ethyl carboxylate, onto the quinoline scaffold introduces a versatile handle for further chemical modification and can significantly influence the molecule's biological profile. Quinoline carboxylates and their derivatives have been the subject of extensive academic research, leading to the discovery of compounds with a wide spectrum of biological activities. nih.gov

Research has demonstrated that the position of the ester group on the quinoline ring, as well as the nature of other substituents, plays a crucial role in determining the compound's properties. For example, quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, enzymes implicated in tumor immune evasion. researchgate.net Furthermore, various ester-functionalized quinolines have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov The ester moiety can participate in hydrogen bonding and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

The synthesis of ester-functionalized quinoline derivatives can be achieved through various synthetic routes. One common approach involves the construction of the quinoline ring system from precursors already containing the ester functionality. Alternatively, the ester group can be introduced onto a pre-formed quinoline ring through reactions such as carbonylation or the functionalization of a carboxylic acid precursor. nih.gov

Rationale for Research on Ethyl 8-methoxyquinoline-6-carboxylate and Analogues

The specific compound, this compound, represents a logical convergence of two key structural motifs within the broader landscape of quinoline chemistry: the 8-methoxyquinoline core and the 6-carboxylate functional group. The rationale for investigating this particular molecule and its analogues stems from the desire to explore new chemical space and potentially harness synergistic or novel biological activities arising from the combination of these specific functionalities.

The 8-methoxyquinoline scaffold is a known pharmacophore, with derivatives exhibiting a range of biological effects, including antimicrobial and potential anticancer activities. researchgate.netchemimpex.com The methoxy group at the 8-position can influence the electronic properties of the quinoline ring and participate in key binding interactions with biological targets.

Simultaneously, the presence of a carboxylate group at the 6-position offers several strategic advantages. As previously mentioned, quinoline-6-carboxylic acid derivatives have shown promise as inhibitors of important enzymatic targets. researchgate.net The ethyl ester in this compound can act as a prodrug, potentially improving the compound's pharmacokinetic properties, such as cell permeability, before being hydrolyzed to the active carboxylic acid form within the body.

Therefore, the synthesis and study of this compound and its analogues are driven by a rational drug design approach. By combining the established biological relevance of the 8-methoxyquinoline core with the therapeutic potential associated with the quinoline-6-carboxylate moiety, researchers aim to develop novel compounds with improved or unique pharmacological profiles. The investigation of such molecules contributes to a deeper understanding of the structure-activity relationships within the quinoline class of compounds and may lead to the identification of new lead structures for drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-14-12(9)11(8-10)16-2/h4-8H,3H2,1-2H3 |

InChI Key |

SGFVGHZJCWXVKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Ethyl 8 Methoxyquinoline 6 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of quinoline (B57606) derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. bohrium.com While specific spectral data for Ethyl 8-methoxyquinoline-6-carboxylate is not publicly available, the expected chemical shifts and coupling patterns can be inferred from closely related and well-characterized analogues. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline core would appear in the downfield region (typically δ 7.0-9.0 ppm). The H2 and H4 protons of the pyridine (B92270) ring, and the H5 and H7 protons of the benzene (B151609) ring, will exhibit characteristic chemical shifts and coupling constants. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet around δ 4.0 ppm. The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a result of spin-spin coupling. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield (δ ~165-170 ppm). The carbons of the quinoline ring will resonate in the aromatic region (δ ~110-160 ppm). The methoxy carbon and the two carbons of the ethyl group will appear in the upfield region of the spectrum. bohrium.comnih.gov The structures of various quinoline derivatives have been confirmed using techniques including ¹H-NMR and ¹³C NMR. researchgate.netscispace.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY helps establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, providing definitive structural confirmation. mdpi.com

Expected NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Quinoline Aromatic Protons (H2, H3, H4, H5, H7) | ~7.5 - 9.0 | ~115 - 158 |

| Ester Carbonyl (C=O) | - | ~166.0 |

| Methoxy Protons (-OCH₃) | ~4.0 (s) | ~56.0 |

| Ethyl Methylene Protons (-OCH₂CH₃) | ~4.4 (q) | ~61.5 |

| Ethyl Methyl Protons (-OCH₂CH₃) | ~1.4 (t) | ~14.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. benthamdirect.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. mdpi.comeurjchem.com

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ethyl ester group, typically found in the range of 1720-1730 cm⁻¹. nih.gov Another key feature is the C-O stretching vibrations of the ester and the methoxy ether group, which are expected to appear in the 1200-1300 cm⁻¹ region. nih.gov The presence of the aromatic quinoline ring will be indicated by C=C and C=N stretching vibrations within the 1500-1610 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3050 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 2980 |

| Ester C=O | Stretching | ~1727 nih.gov |

| Aromatic C=C/C=N | Stretching | ~1575 - 1610 nih.gov |

| Ether/Ester C-O-C | Asymmetric/Symmetric Stretching | ~1238 - 1250 nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. bohrium.com For this compound (Molecular Formula: C₁₃H₁₃NO₃), the exact molecular weight is 231.0895 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺, at an m/z value of approximately 232.0973. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the chemical formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under MS conditions could include:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion corresponding to the quinoline acylium ion.

Loss of an ethyl group (•CH₂CH₃): Leading to a carboxylic acid fragment.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

These fragmentation patterns are instrumental in piecing together the molecular structure and confirming the connectivity of the ester and methoxy groups to the quinoline core. scispace.combenthamdirect.com

X-ray Diffraction Studies for Solid-State Structure Elucidation of Quinoline Carboxylates

While NMR, IR, and MS provide data on molecular structure, single-crystal X-ray diffraction provides definitive proof of the three-dimensional arrangement of atoms in the solid state. benthamdirect.com This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the planarity of the quinoline ring system and the orientation of the substituent groups. nih.gov

Studies on analogous quinoline carboxylates have revealed key structural features. For instance, the crystal structure of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate demonstrated that the quinoline system is nearly planar. nih.gov The analysis also details how molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking that stabilize the crystal structure. nih.govbenthamdirect.com Although a specific crystal structure for this compound is not reported, analysis of related compounds provides a robust model for its expected solid-state conformation and intermolecular packing behavior. benthamdirect.comamazonaws.com

Computational Chemistry and Molecular Modeling Studies of Ethyl 8 Methoxyquinoline 6 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate molecular geometry, vibrational frequencies, and electronic properties, which together provide a detailed picture of a molecule's reactivity. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, are effective in determining ground-state geometries and electronic characteristics. nih.govresearchgate.net These theoretical approaches are often validated by comparing calculated data, such as vibrational spectra, with experimental results. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity. nih.govresearchgate.net

In studies of related quinoline carboxylate derivatives, the HOMO and LUMO are typically characterized by π-electron density distributed across the quinoline ring system. mdpi.com The energy gap for similar heterocyclic compounds has been calculated to be around 4.5 eV. researchgate.netnih.gov The distribution and energies of these orbitals govern the molecule's interaction with other chemical species and its electronic transition properties. materialsciencejournal.orgajchem-a.com

Table 1: Representative FMO Properties of Quinoline Derivatives This table presents typical values for quinoline-based compounds as found in DFT studies to illustrate the expected properties of Ethyl 8-methoxyquinoline-6-carboxylate.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 | Electron-donating capacity |

| LUMO Energy | ~ -1.7 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.5 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values in various colors; regions of negative potential (shown in red and yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylate group and the methoxy (B1213986) group, as well as the nitrogen atom of the quinoline ring. These sites represent the most likely areas for hydrogen bonding and other electrostatic interactions. nih.gov Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential. This information is critical for understanding how the molecule might interact with a biological receptor. nih.govnih.gov

Table 2: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carboxylate Oxygen Atoms | Negative (Red/Yellow) | Nucleophilic / Hydrogen Bond Acceptor |

| Quinoline Nitrogen Atom | Negative (Red/Yellow) | Nucleophilic / Hydrogen Bond Acceptor |

| Methoxy Oxygen Atom | Negative (Red/Yellow) | Nucleophilic / Hydrogen Bond Acceptor |

| Aromatic Hydrogens | Positive (Blue) | Electrophilic |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. researchgate.net This method is essential in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. dergipark.org.tr The results are often evaluated using a scoring function that estimates the binding energy.

Binding affinity quantifies the strength of the interaction between a ligand and its target. In molecular docking, this is often reported as a binding energy value in kcal/mol, where a more negative value indicates a stronger and more stable interaction. mdpi.com Docking studies on various quinoline carboxylate derivatives have reported binding affinities ranging from -6.5 to -10.11 kcal/mol against different biological targets. researchgate.net For example, a study on ethyl 6-chloroquinoline-4-carboxylate derivatives showed potent binding to the farnesyltransferase receptor, a target in antimalarial research. researchgate.net These findings suggest that this compound could also exhibit significant binding affinities to relevant biological targets.

Table 3: Example Binding Affinities of Related Quinoline Carboxylates from Docking Studies

| Compound Derivative | Biological Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate | Farnesyltransferase (FTase) | -10.11 | researchgate.net |

| Ethyl-6-chloro-2-(4-nitrophenyl)quinoline-4-carboxylate | Farnesyltransferase (FTase) | -9.81 | researchgate.net |

| 2, 4-disubstituted quinoline derivative | LipB (Mycobacterium tuberculosis) | -18.5 | dergipark.org.tr |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the carboxylate and methoxy groups, along with the quinoline nitrogen, are potential hydrogen bond acceptors. mdpi.com The quinoline ring system can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the target's binding site.

In docking studies of similar compounds, interactions with key amino acid residues have been identified. For instance, ethyl-6-chloroquinoline-4-carboxylate derivatives were found to form hydrogen bonds with residues such as ARG291 and LYS294 in the active site of the FTase receptor. researchgate.net Understanding these specific interactions is crucial for optimizing lead compounds in drug design.

Table 4: Potential Molecular Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylate Group (C=O, -O-) | Hydrogen Bond Acceptor | Arginine, Lysine (B10760008), Serine |

| Quinoline Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine |

| Methoxy Group (-OCH3) | Hydrogen Bond Acceptor | Serine, Threonine |

Quantitative Structure-Activity Relationship (QSAR) Studies of Methoxyquinoline Carboxylates

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of new compounds. mdpi.com QSAR is a vital tool in drug discovery for screening virtual libraries and designing molecules with enhanced potency. nih.govnih.gov

For classes of compounds like quinoline derivatives, QSAR models have been successfully developed to predict their activity against various targets, including cancer and HIV. nih.govnih.gov The process involves generating a range of descriptors and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.gov Key descriptors in such models often relate to a molecule's polarizability, mass, and specific 3D structural features, which influence how it interacts with its biological target. nih.gov A QSAR study on methoxyquinoline carboxylates would likely identify descriptors related to the electronic influence of the methoxy group and the hydrogen-bonding capacity of the carboxylate as being significant for predicting biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Computational chemistry, particularly through molecular dynamics (MD) simulations, offers a powerful lens to investigate the behavior of molecules like this compound at an atomic level. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and insights gained from studies on analogous quinoline derivatives provide a clear framework for how such analyses would be conducted and what they would reveal. These simulations are instrumental in understanding the conformational landscape of a molecule and the dynamic nature of its interactions with biological targets.

MD simulations on related quinoline structures, such as quinoline-3-carboxamides, have been employed to establish the stability of their interactions with target enzymes. mdpi.com For instance, simulations running for as long as 100 nanoseconds have been used to analyze the stability of protein-ligand complexes, confirming that the secondary structure of the protein remains stable throughout the simulation. mdpi.com Such studies typically calculate the root-mean-square deviation (RMSD) of the protein-ligand complex, the protein itself, and the ligand to monitor stability. A constant RMSD for key residues and the ligand suggests a rigid binding site where the molecule is securely anchored. mdpi.com

Conformational Analysis:

The conformational flexibility of the quinoline scaffold and its substituents is a key determinant of its biological activity. For a molecule like this compound, MD simulations can predict the most stable three-dimensional arrangements (conformers) in a given environment, such as in an aqueous solution or a binding pocket. This is critical because the molecule's shape dictates its ability to fit into and interact with a biological receptor. Studies on other heterocyclic molecules, such as 1,2,3,4-tetrahydroquinoline, have successfully used computational methods to identify multiple stable conformers and the energy barriers between them. rsc.org This type of analysis for this compound would reveal the preferred orientations of the methoxy and ethyl carboxylate groups relative to the quinoline ring system.

Binding Dynamics:

MD simulations are also pivotal in elucidating the dynamic process of a ligand binding to its receptor. These simulations can map the entire binding or unbinding pathway, providing insights into the key intermolecular interactions that govern the process. For example, in studies of quinoline derivatives as potential inhibitors of acetylcholinesterase, MD simulations have been used to identify crucial interactions and the dynamic behavior of the molecules within the enzyme's active site. nih.govnih.gov These simulations can also be used to calculate binding free energies, which provide a quantitative measure of the affinity of a compound for its target. nih.govnih.gov In the context of this compound, MD simulations could predict its binding mode to a hypothetical target, identifying the specific amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or other forces. This information is invaluable for the rational design of more potent and selective analogs.

Investigation of Biological Activities and Molecular Mechanisms of Ethyl 8 Methoxyquinoline 6 Carboxylate

Enzyme Inhibition Studies and Mechanistic Insights

While direct enzyme inhibition studies on ethyl 8-methoxyquinoline-6-carboxylate are not extensively documented in the available literature, the quinoline (B57606) nucleus is a well-established pharmacophore known to interact with various enzymes. nih.gov Derivatives of the closely related 8-hydroxyquinoline (B1678124) are known to act as inhibitors for metalloenzymes. nih.govnih.gov The substitution pattern on the quinoline ring plays a critical role in determining the specific enzyme targets and the potency of inhibition.

Based on the activities of analogous compounds, this compound could potentially target several classes of enzymes.

Enzymes Involved in Cell Proliferation: Quinoline derivatives have demonstrated the ability to inhibit enzymes crucial for cancer cell growth, such as topoisomerase and tyrosine kinases. arabjchem.org

Acetylcholinesterase and Butyrylcholinesterase: There is no specific information found regarding the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound. However, other complex quinoline derivatives have been investigated as potential inhibitors of these enzymes in the context of Alzheimer's disease research.

Carbonic Anhydrase: Certain 8-hydroxyquinoline derivatives have been explored as carbonic anhydrase inhibitors, suggesting that the quinoline scaffold can be adapted to target these enzymes. nih.gov

Topoisomerase I: Quinoline-based analogues are known to exhibit anticancer activity through the inhibition of enzymes like topoisomerase. arabjchem.org

Phosphodiesterase 5 (PDE5): While direct evidence is lacking for this compound, other heterocyclic structures have been investigated as PDE inhibitors. For instance, 8-methoxyquinoline-5-carboxamides were identified as potent inhibitors of phosphodiesterase type 4 (PDE4), a related enzyme.

The mode of enzyme inhibition by quinoline derivatives can vary depending on the specific enzyme and the structure of the inhibitor. For related compounds, mechanisms can involve competitive binding at the active site or mixed-type inhibition. For example, 8-hydroxyquinoline derivatives can chelate metal ions within the active sites of metalloenzymes, leading to inhibition. nih.gov Without specific kinetic studies on this compound, its precise mode of inhibition on various potential enzyme targets remains speculative.

Interaction with Receptors and Modulation of Molecular Pathways

The interaction of this compound with specific receptors and its effect on molecular pathways have not been directly elucidated. However, quinoline derivatives are known to modulate various cellular pathways, often leading to their observed biological effects. arabjchem.org For example, anticancer quinolines can induce apoptosis, disrupt cell migration, and arrest the cell cycle. arabjchem.org The ability of the quinoline scaffold to serve as a building block for drugs targeting a range of diseases suggests its capacity to interact with diverse biological receptors and pathways. biointerfaceresearch.com

In Vitro Biological Screening Methodologies for Diverse Activities

A variety of in vitro methods are standard for assessing the biological activities of novel chemical compounds like this compound and its analogues.

The antimicrobial potential of quinoline derivatives is well-established. nih.gov Screening for such activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Studies on related 8-methoxyquinoline (B1362559) derivatives have confirmed their antimicrobial properties. For instance, 8-methoxyquinoline demonstrated strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi, and notable antifungal activity against Aspergillus flavus and Aspergillus niger. researchgate.net Another study on 8-methoxy-4-methyl-quinoline derivatives also reported potent antibacterial activity against various strains. researchgate.net The introduction of a methoxy (B1213986) group at the C-8 position in some quinolone series has been shown to confer good antibacterial activity, particularly against gram-positive bacteria. nih.gov In contrast, derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate have been tested against both Gram-positive and Gram-negative bacteria, as well as various fungi, showing moderate to significant activity. eurjchem.com

Table 1: Illustrative Antimicrobial Activity of Related Quinolines

| Compound/Class | Test Organism | Activity Noted |

|---|---|---|

| 8-Methoxyquinoline | Bacillus subtilis, Salmonella spp. | Strong antibacterial activity researchgate.net |

| 8-Methoxyquinoline | Aspergillus flavus, Aspergillus niger | Strong antifungal activity researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivatives | Various bacterial strains | Potent antibacterial activity researchgate.net |

| 6-Amino-8-methoxyquinolones | Gram-positive bacteria | Good antibacterial activity nih.gov |

The anticancer potential of novel compounds is typically assessed in vitro using a panel of human cancer cell lines. Key methodologies include cytotoxicity assays (like the MTS assay) to determine the concentration that inhibits cell growth by 50% (IC50). Further mechanistic studies investigate the induction of apoptosis (programmed cell death) through techniques such as DNA laddering assays, flow cytometry for cell cycle analysis, and western blotting for apoptosis-related proteins.

Quinoline derivatives are widely recognized for their anticancer activities, which are often mediated through the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org While direct data on this compound is scarce, related 8-hydroxyquinoline derivatives have shown cytotoxic potential against various cancer cell lines. nih.gov For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant cytotoxicity against several human cancer cell lines, including breast (T-47D), leukemia (K562), and liver (Hep3B) cancer cells. nih.gov The substitution on the quinoline ring is crucial; replacing the 8-hydroxyl group with an 8-methoxy group led to an increase in cytotoxicity against the K562 cell line in one study. nih.gov This suggests that the 8-methoxy substitution present in this compound could be favorable for anticancer activity.

Table 2: Illustrative Anticancer Activity of Related Quinolines

| Compound | Cell Line | Effect |

|---|---|---|

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast), K562 (Leukemia) | Significant cytotoxicity nih.gov |

| 8-Methoxy-2-methylquinoline | K562 (Leukemia) | Increased cytotoxicity compared to 8-hydroxy analogue nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of quinoline derivatives are often attributed to their chemical structure, which can facilitate the scavenging of free radicals. While specific antioxidant assays on this compound are not widely reported, studies on related compounds offer insights into its potential mechanisms. A study on 4-arylquinoline-2-carboxylates demonstrated significant antioxidant activity, as measured by their Fe-reducing power in the ferric reducing ability of plasma (FRAP) assay. nih.gov These compounds were also found to directly react with hydrogen peroxide, suggesting a direct free radical scavenging mechanism. nih.gov

Theoretical studies on other antioxidant compounds suggest that mechanisms can include hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). semanticscholar.org The specific mechanism for this compound would need to be determined through dedicated experimental and computational studies.

Table 2: Antioxidant Activity of Related Quinoline Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Arylquinoline-2-carboxylates | FRAP | Significant Fe-reducing power, direct reaction with H2O2. | nih.gov |

| Quinoline-related carboxylic acids | DPPH | Lacked radical scavenging capacity. | nih.gov |

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory properties, often targeting key mediators of the inflammatory cascade. nih.govnih.gov While direct experimental data for this compound is limited, research on analogous compounds provides a foundation for its potential anti-inflammatory effects. For example, novel 1,2,4-triazine-quinoline hybrids have been shown to act as potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response through the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov

Another study on a different quinoline derivative highlighted its ability to suppress the expression of pro-inflammatory factors, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov The molecular mechanisms underlying these effects often involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in orchestrating the inflammatory response. nih.gov

The anti-inflammatory potential of this compound would likely depend on its ability to interact with these or other inflammatory targets. The specific contributions of the 8-methoxy and 6-carboxylate substituents to such activities remain to be elucidated through targeted research.

Table 3: Anti-inflammatory Activity of Related Quinoline Derivatives

| Compound/Derivative Class | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazine-quinoline hybrids | COX-2 and 15-LOX inhibition | Potent inhibition of LPS-induced inflammatory response. | nih.gov |

| Quinoline derivative | iNOS, TNF-α, IL-6 suppression | Suppression of pro-inflammatory factor expression. | nih.gov |

Neuroprotective Potential and P-glycoprotein Induction Studies

The neuroprotective effects of quinoline derivatives are an emerging area of research, with some compounds showing promise in models of neurodegenerative diseases. A study on 4-arylquinoline-2-carboxylates revealed significant protection against H2O2-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. nih.gov This neuroprotective effect was linked to the compounds' ability to quench reactive oxygen species (ROS) generated by oxidative stress. nih.gov

Furthermore, the same study demonstrated that these quinoline derivatives exhibited promising P-glycoprotein (P-gp) induction activity in human adenocarcinoma LS-180 cells. nih.gov P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of various substances across the cell membrane, including in the blood-brain barrier. The induction of P-gp is being explored as a potential strategy to enhance the clearance of amyloid-beta peptides from the brain, which is a hallmark of Alzheimer's disease. nih.gov The ability of quinoline derivatives to modulate P-gp suggests a potential therapeutic avenue for neurodegenerative disorders. nih.govacs.org

While these findings are for 4-arylquinoline-2-carboxylates, they provide a strong rationale for investigating the neuroprotective and P-gp induction potential of this compound. The structural features of the title compound may influence its ability to cross the blood-brain barrier and interact with neural targets or modulate P-gp expression and function.

Table 4: Neuroprotective and P-glycoprotein Induction Activity of Related Quinoline Derivatives

| Compound/Derivative Class | Activity | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|---|

| 4-Arylquinoline-2-carboxylates | Neuroprotection | Human neuroblastoma SH-SY5Y cells | Significant protection against H2O2-induced neurotoxicity. | nih.gov |

| 4-Arylquinoline-2-carboxylates | P-glycoprotein induction | Human adenocarcinoma LS-180 cells | Promising P-gp induction activity. | nih.gov |

Structure Activity Relationship Sar Studies of Ethyl 8 Methoxyquinoline 6 Carboxylate Analogues

Impact of Substituents on the Quinoline (B57606) Core on Biological Activity

Role of Methoxy (B1213986) Group at Position 8 in Activity Modulation

The methoxy group at the C-8 position of the quinoline ring plays a significant role in modulating the biological activity of its derivatives, particularly in the context of antimicrobial and anticancer agents. The presence of a C-8 methoxy group can enhance antibacterial activity, especially against resistant mutants. nih.gov In fluoroquinolones, a C-8 methoxy substituent, along with C-8 halogens, characterizes a distinct group of compounds with enhanced activity against resistant variants of Mycobacterium smegmatis and Staphylococcus aureus. nih.gov

This enhancement is often more significant than that conferred by a C-8 fluorine moiety. nih.gov For example, the C-8 methoxy quinolone moxifloxacin (B1663623) is highly bactericidal against wild-type and first-step gyrase- and topoisomerase IV-resistant mutants. nih.gov Comparative studies between moxifloxacin and its C-8 chlorine analogue, BAY y 3118, showed that the 8-methoxy group on moxifloxacin appeared to significantly lower the propensity for the development of quinolone resistance. nih.gov

In the realm of anticancer research, the 8-methoxy group has also been shown to be an important substituent for cytotoxic effects. acs.org In one study, the oxygen atom on the methoxy group of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was observed to form a stable hydrogen bond with lysine (B10760008) 802 in the PI3KCA protein, supporting its mechanism of action. acs.org Furthermore, standalone 8-methoxyquinoline (B1362559) has demonstrated strong antifungal and antibacterial properties, suggesting it could be a valuable candidate for the synthesis of pharmaceutical products. researchgate.net

Table 1: Impact of C-8 Substituents on Fluoroquinolone Activity against Resistant Mutants

| Substituent at C-8 | Effect on Activity vs. C-8 Hydrogen Analogues | Organism (Mutant Strain) | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Greater enhancement of activity | M. smegmatis, S. aureus | nih.gov |

| Bromine (-Br) | Conferred the most activity | M. smegmatis, S. aureus | nih.gov |

| Fluorine (-F) | Improved activity in some cases, but less than methoxy | M. smegmatis, S. aureus | nih.gov |

| Chlorine (-Cl) | Associated with rapid resistance development compared to methoxy | S. aureus | nih.gov |

Influence of Ester Moiety at Position 6 on Pharmacological Profile

The ester moiety, such as the ethyl carboxylate group at position 6, is a key functional group that can significantly influence a compound's pharmacological profile. Ester groups are known to affect properties like lipophilicity, which governs cell membrane permeability and interaction with biological targets. nih.gov They can also serve as a "pro-drug" handle, being susceptible to hydrolysis by esterase enzymes in the body to release a more active carboxylic acid form.

In a comparative study of ethyl chroman-2-carboxylates, which share a similar ester functionalization, lipophilicity was explored as a key factor for antilipidemic activity. nih.gov The synthesis of analogs with different substituents at the 6-position (e.g., cyclohexyl, phenyl, phenoxy) was undertaken to probe these effects. nih.gov This suggests that the nature of the group at position 6, in conjunction with the ester, is critical for biological activity.

Structure-activity relationship studies on related chromene carboxylates have further highlighted the importance of the ester group. umn.edu Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated that modifications around this scaffold led to compounds with low micromolar cytotoxicity against a range of tumor cells. umn.edu This indicates that the ethyl carboxylate moiety is a component of a pharmacophore that can be systematically modified to optimize activity.

Effects of Halogenation (e.g., Bromination, Chlorination, Fluorination) on Biological Efficacy

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological efficacy of lead compounds. nih.gov Introducing halogen atoms (F, Cl, Br, I) to the quinoline scaffold can modify its electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govacs.org

The position and nature of the halogen substituent are critical. In the context of fluoroquinolones, C-8 halogenation (bromine or fluorine) enhances activity against resistant bacterial mutants. nih.gov Specifically, a C-8 bromine group conferred high activity, while a C-8 fluorine moiety showed a more variable effect. nih.gov In another study, a chlorine atom at the C-8 position was compared to a methoxy group, with the chlorinated analogue showing a higher propensity for resistance development. nih.gov

Halogenation is not limited to the C-8 position. A general, metal-free method has been developed for the regioselective C-5 halogenation (chlorination and bromination) of 8-substituted quinolines, highlighting the interest in exploring substitutions at other positions. rsc.org In a series of organoruthenium anticancer agents based on 8-hydroxyquinoline (B1678124), systematic variation of halide substituents at the 5- and 7-positions was performed. acs.org This study aimed to rationalize how the halogen substitution pattern influences antiproliferative efficacy. acs.org Halogenated quinoline derivatives have also been investigated as potential inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes relevant to Parkinson's disease. nih.gov

Table 2: Effect of Halogenation on Quinoline Derivatives' Biological Activity

| Compound Type | Halogen/Position | Observed Effect | Target/Application | Reference |

|---|---|---|---|---|

| Fluoroquinolones | Br at C-8 | Strongly enhanced activity against resistant mutants | Antibacterial | nih.gov |

| Fluoroquinolones | F at C-8 | Enhanced activity (less than Br or OCH3) | Antibacterial | nih.gov |

| Quinolone (BAY y 3118) | Cl at C-8 | Rapid resistance development vs. 8-methoxy analog | Antibacterial | nih.gov |

| Indolo[2,3-b]quinoline | Cl at C-2 | Important substituent for cytotoxic effect | Anticancer (Colorectal) | acs.org |

| 8-Hydroxyquinoline Ru Complexes | Halides at C-5, C-7 | Systematically varied to study impact on cytotoxicity | Anticancer | acs.org |

Positional Isomerism and its Biological Implications (e.g., Quinoline vs. Isoquinoline (B145761) Isomers, Varied Substitution Patterns)

Positional isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, can have profound biological implications. A classic example is the comparison between quinoline and its isomer, isoquinoline. researchgate.net Although structurally similar, their biological activities can differ significantly. researchwithrutgers.comoup.com For instance, quinoline is a known hepatocarcinogen and mutagen, whereas isoquinoline has not been shown to be genotoxic. researchwithrutgers.comoup.com This difference is attributed to their metabolic pathways; quinoline is metabolized to a greater extent to 5,6-dihydroxy-5,6-dihydroquinoline, a metabolite associated with tumorigenic activation, while this is only a minor metabolic pathway for isoquinoline. researchwithrutgers.comoup.com

The position of substituents on the same scaffold also dramatically affects activity. A study of methylquinoline isomers found that 4-methylquinoline (B147181) was a potent tumor initiator like quinoline, but 7-methylquinoline (B44030) was not significantly tumorigenic. researchwithrutgers.comoup.com In another example involving quinoline-2-carboxamides, the nature and position of N-substituents created a wide range of lipophilicities and electronic properties, leading to a parabolic relationship between lipophilicity and activity against photosynthetic electron transport. researchgate.netmdpi.com This demonstrates that an optimal lipophilicity exists for activity and that simply increasing it does not guarantee higher efficacy. researchgate.net These examples underscore that the specific placement of functional groups is a critical determinant of the ultimate biological profile of a molecule. researchwithrutgers.comoup.comresearchgate.net

Scaffold Modifications and Hybridization Approaches with the Ethyl 8-methoxyquinoline-6-carboxylate Skeleton

Modifying the core scaffold of a bioactive molecule or hybridizing it with other pharmacophores are advanced strategies to develop novel therapeutic agents with improved efficacy, better target selectivity, or dual modes of action. frontiersin.org These approaches move beyond simple substituent changes to create fundamentally new chemical entities based on the this compound skeleton.

Scaffold modification can involve fusing additional rings to the quinoline core. For example, an indolo[2,3-b]quinoline was designed and synthesized based on the core structure of the natural product neocryptolepine. acs.org This modification, incorporating the 8-methoxyquinoline motif, resulted in a compound with excellent cytotoxic activity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. acs.org

Hybridization involves linking the quinoline scaffold to another distinct, biologically active moiety. This approach has been used to target various cancer-related pathways. Quinoline derivatives have been linked to other heterocyclic systems to inhibit proteins like c-Met, EGFR, and VEGFR. nih.gov For example, a series of quinoline derivatives with a substituted aniline (B41778) at the C-4 position and linked to another quinoline moiety at the C-6 position showed inhibitory activity against both mTORC1 and mTORC2. nih.gov Another strategy involves creating pyrimidine-fused quinolines through copper-catalyzed domino reactions, demonstrating the synthetic versatility in creating complex hybrid structures. nih.gov These scaffold modification and hybridization strategies leverage the inherent biological activity of the quinoline core while introducing new functionalities to address complex diseases and overcome challenges like drug resistance. frontiersin.orgacs.org

Advanced Applications and Research Potential of Ethyl 8 Methoxyquinoline 6 Carboxylate

Utility as a Versatile Building Block in Complex Organic Molecule Synthesis

Ethyl 8-methoxyquinoline-6-carboxylate is a highly functionalized molecule that serves as an excellent starting material or intermediate in the synthesis of more complex organic structures. The reactivity of its core quinoline (B57606) structure, combined with the chemical handles provided by the ester and methoxy (B1213986) groups, allows for a wide array of chemical transformations.

The ethyl ester at the 6-position is a particularly versatile functional group. It can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This flexibility is crucial for building molecular complexity and for structure-activity relationship (SAR) studies. For instance, the conversion to amides allows for the introduction of diverse substituents, which can significantly influence the biological activity of the resulting molecules.

Furthermore, the quinoline ring itself can be subjected to various modifications. The nitrogen atom in the pyridine (B92270) ring imparts basic properties and can be quaternized. The aromatic rings can undergo electrophilic substitution reactions, although the positions of these reactions are directed by the existing substituents. The presence of the methoxy group at the 8-position and the ester at the 6-position influences the reactivity and regioselectivity of such transformations. Synthetic chemists can leverage these inherent properties to construct elaborate molecular architectures designed for specific functions. The synthesis of various quinoline derivatives often involves multi-step reactions where such intermediates are key.

Below is a table illustrating potential synthetic modifications of this compound, demonstrating its role as a versatile building block.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Ester Hydrolysis | NaOH or KOH, H₂O/EtOH | Carboxylic Acid | Intermediate for amide coupling, further functionalization |

| Amidation | Amine (R-NH₂), Coupling Agent | Amide (R-NH-C=O) | Bioisosteric replacement, introduction of new pharmacophores |

| Reduction | LiAlH₄ or NaBH₄ | Primary Alcohol | Introduction of a flexible linker, further oxidation |

| Demethylation | BBr₃ or HBr | Phenol (8-hydroxyquinoline) | Access to chelating agents, modification of electronic properties |

Role in the Design and Development of Novel Lead Compounds in Medicinal Chemistry Research

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. nih.govnih.gov Quinoline derivatives have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govmdpi.com Consequently, this compound stands as a valuable lead compound for the discovery of new therapeutic agents.

Its structure can be systematically modified to optimize interactions with biological targets. The methoxy and ethyl carboxylate groups provide key points for diversification, allowing medicinal chemists to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are essential for improving a compound's pharmacokinetic and pharmacodynamic profile. Several novel therapeutic agents have been developed based on the quinoline nucleus, underscoring the potential of its derivatives in drug discovery. nih.gov Research into quinoline-based compounds has led to the development of agents targeting various diseases, highlighting the scaffold's therapeutic versatility. nih.govnih.gov

The process of developing new drugs from a lead compound like this compound involves creating a library of analogues and screening them for biological activity. This approach has been successful in identifying potent molecules for a variety of therapeutic applications. nih.gov

A significant area of medicinal chemistry focuses on the rational design of molecules that can selectively inhibit the function of specific enzymes involved in disease pathways. mdpi.com The quinoline scaffold has proven to be an excellent framework for developing such inhibitors. rsc.orgmdpi.com this compound can serve as a foundational structure for designing targeted enzyme inhibitors.

Rational drug design leverages computational tools like molecular docking and pharmacophore modeling to predict how a molecule will bind to an enzyme's active site. nih.gov By understanding these interactions, chemists can modify the lead structure to enhance binding affinity and selectivity. For example, new 4-anilinoquinoline-3-carboxamide derivatives have been designed and synthesized as potential anticancer agents that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Similarly, novel quinoline derivatives have been developed as potent inhibitors of mTOR, a key protein kinase in cell growth regulation. rsc.org

The development of these inhibitors often relies on structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. nih.gov This iterative process of design, synthesis, and testing allows for the optimization of lead compounds into potent and selective drug candidates. The structural features of this compound make it an attractive starting point for such optimization campaigns against various enzymatic targets.

Table 2: Examples of Enzymes Targeted by Quinoline-Based Inhibitors

| Enzyme Target | Therapeutic Area | Example of Quinoline-Based Approach | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cancer | Design of 4-anilinoquinoline-3-carboxamide derivatives to inhibit EGFR. | nih.gov |

| Mammalian Target of Rapamycin (mTOR) | Cancer | Synthesis of novel quinoline-derived mTOR inhibitors. | rsc.org |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer (Anti-angiogenesis) | Development of thiosemicarbazone-containing quinazoline (B50416) derivatives. | mdpi.com |

| Various Kinases | Cancer, Inflammation | Use of quinoline scaffold as a framework for kinase inhibitors. | |

Exploration in Agrochemical Chemistry and Crop Protection Research

Beyond pharmaceuticals, the quinoline scaffold is of significant interest in the field of agrochemical research. The discovery of new and effective pesticides, herbicides, and fungicides is crucial for global food security, and quinoline derivatives have emerged as a promising class of compounds for crop protection. nih.govacs.org In recent years, these derivatives have shown rapid development in the discovery of new agriculturally active molecules, particularly as fungicides. acs.org

The unique structure of the quinoline scaffold offers many advantages in the discovery of new pesticides. nih.govacs.org Research has demonstrated that quinoline derivatives can exhibit potent fungicidal and nematocidal activities. researchgate.net For instance, certain derivatives have shown high efficacy against plant pathogens like Botrytis cinerea and have been effective in controlling root-knot nematodes. researchgate.netacs.org

This compound, as a representative of this chemical class, holds potential for exploration as a lead structure in agrochemical development. The process mirrors that of medicinal chemistry, involving the synthesis of analogues and screening for desired activities against agricultural pests and pathogens. Structure-activity relationship (SAR) studies are vital to optimize efficacy, selectivity, and environmental safety. nih.govacs.org The development of new pesticides often focuses on identifying novel molecular scaffolds, and the quinoline ring has proven to be a valuable and innovative solution. nih.gov

Table 3: Agrochemical Applications of Quinoline Derivatives

| Application | Target Organism/Pest | Research Finding | Reference(s) |

|---|---|---|---|

| Fungicide | Botrytis cinerea, Sclerotinia sclerotiorum | Certain quinoline derivatives showed more potent activity than commercial fungicides. | acs.org |

| Nematicide | Root-knot nematodes | A quinoline derivative effectively controlled nematode infection on cucumbers. | researchgate.net |

| General Pesticide | Various agricultural pests | The quinoline scaffold is a key area of research for new pesticide discovery. | nih.govacs.org |

| Herbicide | Weeds | Some quinoline-based compounds, like Imazamox, are used as herbicides. | researchgate.net |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-anilinoquinoline-3-carboxamide |

| Imazamox |

| 8-hydroxyquinoline (B1678124) |

| Boscalid |

Future Directions in Ethyl 8 Methoxyquinoline 6 Carboxylate Research

Development of Novel and Sustainable Synthetic Methodologies

The classical methods for synthesizing the quinoline (B57606) scaffold, while effective, often rely on harsh reaction conditions, expensive starting materials, and the use of hazardous solvents. acs.orgnih.govtandfonline.comtandfonline.comnih.gov Future research will prioritize the development of green and sustainable synthetic routes to Ethyl 8-methoxyquinoline-6-carboxylate. This involves exploring methodologies that are more environmentally friendly and economically viable.

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com

Use of Green Solvents: Replacing toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids is a crucial aspect of sustainable chemistry. nih.govtandfonline.com

Nanocatalysts: The use of nanocatalysts offers high efficiency and the potential for catalyst recovery and reuse, minimizing waste. nih.gov

One-Pot and Multicomponent Reactions: These approaches improve atom economy by combining multiple reaction steps into a single procedure, reducing the need for purification of intermediates. acs.orgnih.govtandfonline.com

Several established synthetic strategies for the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are being adapted to incorporate these green chemistry principles. nih.govtandfonline.comtandfonline.comnih.gov

| Synthetic Approach | Traditional Method Characteristics | Green/Sustainable Alternative |

| Solvent Use | Often employs hazardous organic solvents. | Utilization of water, ethanol, or ionic liquids. nih.govtandfonline.com |

| Energy Input | Typically requires high temperatures and long reaction times. | Microwave-assisted synthesis to accelerate reactions. tandfonline.comtandfonline.com |

| Catalysis | May use stoichiometric or non-recoverable catalysts. | Employment of recyclable nanocatalysts. nih.gov |

| Reaction Steps | Often involves multiple, sequential steps. | Development of one-pot, multicomponent reactions. acs.orgnih.govtandfonline.com |

Comprehensive Elucidation of Undiscovered Molecular Mechanisms

While the broader class of quinoline derivatives is known to exhibit a range of biological activities, the specific molecular mechanisms of this compound are not yet fully understood. Future research will need to focus on identifying its precise molecular targets and pathways of action. Quinolines have been shown to interact with various biological targets, and it is plausible that this compound shares some of these mechanisms.

Potential areas of investigation include:

Enzyme Inhibition: Quinolines are known to inhibit enzymes such as dihydroorotate dehydrogenase and translation elongation factor 2. nih.govacs.org

Interaction with Nucleic Acids: Some quinoline derivatives can intercalate with DNA or inhibit enzymes like DNA gyrase.

Metal Ion Chelation: The quinoline scaffold can chelate metal ions, which may be crucial for the function of certain enzymes.

Uncovering the specific molecular interactions of this compound will be critical for understanding its therapeutic potential and for the rational design of more effective analogues.

Rational Design of Highly Potent and Selective Analogues for Specific Biological Targets

A key future direction will be the rational design of analogues of this compound with enhanced potency and selectivity for specific biological targets. This will be guided by a thorough understanding of its structure-activity relationships (SAR). nih.gov SAR studies on related quinoline derivatives have already identified key structural features that influence biological activity. nih.govnih.govresearchgate.net

Important considerations for the design of new analogues will include:

Modification of Substituents: The nature and position of substituents on the quinoline ring can dramatically affect activity. For example, studies on other quinolines have shown that bulky, hydrophobic groups at the C2 position and a carboxylic acid at the C4 position can be critical for certain biological activities. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can have a significant impact on biological activity.

Introduction of New Functional Groups: The addition of new functional groups could lead to novel interactions with biological targets.

By systematically modifying the structure of this compound and evaluating the effects on its biological activity, it will be possible to develop new compounds with improved therapeutic profiles.

| Position on Quinoline Ring | Potential for Modification | Rationale for Modification based on SAR of related compounds |

| C2 | Introduction of various substituents. | Bulky, hydrophobic groups can enhance activity. nih.gov |

| C3 | Introduction of various substituents. | Substituents at this position can be critical for activity. |

| C4 | Modification of the ester group. | A carboxylic acid at this position is important for some activities. nih.gov |

| Benzo portion | Introduction of various substituents. | Appropriate substitutions can influence biological activity. nih.gov |

Integration of Advanced Computational Approaches for Predictive Pharmacological Modeling

Advanced computational techniques are becoming indispensable in modern drug discovery and will play a pivotal role in the future research of this compound. These in silico methods can predict the pharmacological properties of molecules, thereby saving time and resources in the drug development process. mdpi.comsemanticscholar.orgresearchgate.net

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate the three-dimensional structure of molecules with their biological activity. nih.govresearchgate.netmdpi.com

Pharmacophore Modeling: This involves identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. unina.itnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into drug-receptor interactions. nih.govmdpi.comnih.gov

Molecular Dynamics Simulations: These simulations can provide a detailed understanding of the dynamic behavior of the molecule and its interactions with its biological target over time. mdpi.commdpi.com

The integration of these computational tools will facilitate the design of novel analogues with improved efficacy and selectivity, and will help to predict their pharmacokinetic and toxicological profiles. mdpi.comresearchgate.netnih.gov

| Computational Technique | Application in this compound Research |

| 3D-QSAR (CoMFA/CoMSIA) | To develop predictive models of biological activity based on molecular structure. nih.govresearchgate.netmdpi.com |

| Pharmacophore Modeling | To identify the key structural features necessary for biological activity and to screen for new active compounds. unina.itnih.govnih.gov |

| Molecular Docking | To predict the binding mode of the compound and its analogues with their biological targets. nih.govmdpi.comnih.gov |

| Molecular Dynamics Simulations | To study the dynamic interactions between the compound and its target protein. mdpi.commdpi.com |

| ADMET Prediction | To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues. mdpi.comresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-methoxyquinoline-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer quinoline synthesis. Key steps include controlling temperature (80–120°C) and using acid catalysts (e.g., polyphosphoric acid) to enhance cyclization efficiency. Methoxy group introduction often requires selective protection/deprotection strategies to avoid side reactions. Purity is optimized via recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Example Optimization Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 100°C, H2SO4 catalyst | 65 | 85 |

| 120°C, PPA catalyst | 78 | 92 |

| Ethanol recrystallization | - | 99 |

Q. How can spectroscopic methods (NMR, IR, UV-Vis) confirm the structure of this compound?

- 1H NMR : Look for signals at δ 1.4 ppm (triplet, CH3CH2O), δ 4.4 ppm (quartet, CH2), δ 8.2–8.8 ppm (aromatic protons), and δ 3.9 ppm (OCH3).

- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O-C), and ~3100 cm⁻¹ (aromatic C-H).

- UV-Vis : Absorption maxima near 260–280 nm (π→π* transitions in quinoline ring) .

Q. What chromatographic techniques are effective for purity analysis?

Use HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30) at 1 mL/min. Retention time typically falls between 5–7 minutes. Confirm identity via spiking with a reference standard or LC-MS for mass verification (expected [M+H]+ at m/z 261.3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides bond-length precision of ±0.01 Å. Key parameters:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilic Fukui indices to identify reactive sites. The methoxy group at C8 directs electrophiles to C5/C7 positions, while the ester at C6 activates the quinoline ring for SNAr reactions. Solvent effects (e.g., DMSO vs. toluene) are modeled using the PCM approach .

Q. How do researchers address contradictory solubility data in polar vs. nonpolar solvents?

Systematic solubility studies using the shake-flask method at 25°C:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.2 |

| Ethanol | 12.5 |

| DCM | 8.7 |

| Discrepancies arise from impurities or polymorphic forms. Validate via DSC (melting point ~150–155°C) and PXRD to rule out crystallinity variations . |

Q. What strategies mitigate fluorescence quenching in spectroscopic studies?

- Use degassed solvents to reduce oxygen-induced quenching.

- Avoid heavy-atom solvents (e.g., DMF) to minimize spin-orbit coupling.

- Temperature control (4°C) slows non-radiative decay. Fluorescence lifetime measurements (time-correlated single-photon counting) differentiate static vs. dynamic quenching mechanisms .

Methodological Considerations

- Crystallographic Data Conflict Resolution : Compare experimental SCXRD data with Cambridge Structural Database (CSD) entries for similar quinolines. Use Mercury software to overlay structures and assess packing discrepancies .

- Synthetic Byproduct Analysis : Employ GC-MS to detect intermediates (e.g., uncyclized aniline derivatives) and optimize reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.